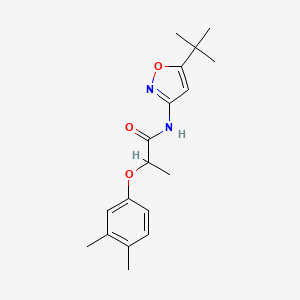
3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile, also known as BNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BNPA is a type of acrylonitrile derivative that is widely used in various scientific applications, including biochemical and physiological research.
Mécanisme D'action
The mechanism of action of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of the compound with thiols. The 3-bromo-4-nitrophenyl group of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile reacts with the thiol group of cysteine residues in proteins to form a highly fluorescent adduct. This reaction is highly specific and can be used to detect the presence of thiols in complex biological samples.
Biochemical and Physiological Effects:
3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. One of the primary effects of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile is its ability to react with thiols in proteins. This reaction can lead to changes in protein structure and function, which can have downstream effects on various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile is its high specificity for thiols. This property makes 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile a valuable tool for studying the role of thiols in various biological processes. However, one of the limitations of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile is its potential toxicity. 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile research. One area of interest is the development of new fluorescent probes based on the structure of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile. These probes could be used to detect other biomolecules of interest, such as reactive oxygen species or metal ions. Another area of interest is the development of new methods for the synthesis of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile and related compounds. These methods could improve the yield and purity of the final product, making 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile more accessible for scientific research. Finally, there is potential for the development of new therapeutic applications of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile based on its unique properties.
Méthodes De Synthèse
The synthesis of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 3-bromo-4-nitroaniline and 4-nitrobenzaldehyde in the presence of sodium methoxide. The reaction mixture is then refluxed in ethanol, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 70%.
Applications De Recherche Scientifique
3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile has been widely used in scientific research due to its unique properties. One of the primary applications of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile is as a fluorescent probe for the detection of thiols. 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile reacts with thiols to form a highly fluorescent adduct, which can be easily detected using fluorescence spectroscopy. This property has made 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile a valuable tool for studying the role of thiols in various biological processes.
Propriétés
IUPAC Name |
(Z)-3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3O4/c16-14-8-10(1-6-15(14)19(22)23)7-12(9-17)11-2-4-13(5-3-11)18(20)21/h1-8H/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELURODAWYOJLH-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC(=C(C=C2)[N+](=O)[O-])Br)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=CC(=C(C=C2)[N+](=O)[O-])Br)/C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5157354.png)
![3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5157362.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5157370.png)

![N-(4-methoxyphenyl)-2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5157381.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5157389.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B5157395.png)
![3-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B5157411.png)
![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-phenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5157413.png)

![2-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5157438.png)
